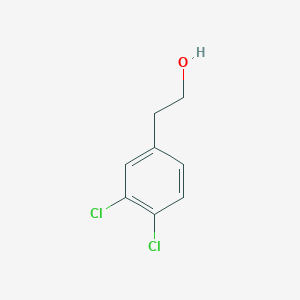

2-(3,4-Dichlorophenyl)ethanol

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITOMJDYNUMCOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288379 | |

| Record name | 2-(3,4-Dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35364-79-5 | |

| Record name | 35364-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,4-Dichlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35364-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3,4-Dichlorophenyl)ethanol chemical and physical properties

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of this compound. The information is intended for professionals in research and development, particularly in the fields of medicinal chemistry and drug development, where this compound may serve as a key intermediate.

Core Chemical and Physical Properties

This compound, also known as 3,4-Dichlorophenethyl Alcohol, is a halogenated aromatic alcohol. Its core properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 35364-79-5[1][2] |

| Molecular Formula | C₈H₈Cl₂O[1][2] |

| Molecular Weight | 191.05 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1CCO)Cl)Cl[1] |

| InChI Key | GITOMJDYNUMCOV-UHFFFAOYSA-N[1] |

| Synonyms | 3,4-Dichlorophenethyl Alcohol, Benzeneethanol, 3,4-dichloro-[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Colorless to light yellow clear liquid |

| Boiling Point | 165 °C at 14 mmHg |

| XLogP3 | 3.2[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 2[1] |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Code |

| Causes skin irritation | H315[1] |

| Causes serious eye irritation | H319[1] |

| May cause respiratory irritation | H335[1] |

| Harmful if swallowed | H302 (50% of notifications)[1] |

| Harmful in contact with skin | H312 (50% of notifications)[1] |

| Harmful if inhaled | H332 (50% of notifications)[1] |

Experimental Protocols

Generalized Protocol 1: Reduction of 3,4-Dichlorophenylacetic Acid

This method involves the reduction of a carboxylic acid to a primary alcohol using a reducing agent such as borane-tetrahydrofuran complex (BH₃-THF).

Materials:

-

3,4-Dichlorophenylacetic acid

-

Borane-tetrahydrofuran complex (BH₃-THF) solution (e.g., 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol or Ethanol (for quenching)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-Dichlorophenylacetic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol or ethanol until gas evolution ceases.

-

Acidify the mixture with 1 M HCl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Generalized Protocol 2: Grignard Reaction with 3,4-Dichlorobenzaldehyde

This protocol describes a two-step synthesis: first, the preparation of a methyl Grignard reagent, followed by its reaction with 3,4-Dichlorobenzaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Methyl bromide or methyl iodide

-

3,4-Dichlorobenzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure: Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

-

Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.

-

Place magnesium turnings in a round-bottom flask.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine (as an initiator).

-

Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Continue the dropwise addition of the methyl bromide solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture gently until most of the magnesium has reacted.

Part B: Reaction with 3,4-Dichlorobenzaldehyde

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add a solution of 3,4-Dichlorobenzaldehyde in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product into diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-(3,4-dichlorophenyl)ethanol.

-

Purify the crude product by column chromatography.

Visualizations

Synthesis Workflow Diagram

Caption: Generalized synthetic pathways to this compound.

Analytical Workflow Diagram

References

In-Depth Technical Guide: 2-(3,4-Dichlorophenyl)ethanol (CAS: 35364-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenyl)ethanol is a halogenated aromatic alcohol with the chemical formula C8H8Cl2O.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its dichlorinated phenyl ring and reactive hydroxyl group make it a versatile building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug development, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 35364-79-5 | [1][2][3] |

| Molecular Formula | C8H8Cl2O | [1][2][3] |

| Molecular Weight | 191.05 g/mol | [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [5] |

| Purity | >96.0% (GC) | [2][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dichlorophenethyl Alcohol | [1][3][5] |

| XLogP3 | 3.2 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Applications in Drug Development

This compound is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). A notable application is in the preparation of certain antifungal agents. While not a direct precursor to sertraline, it is structurally related to intermediates used in the synthesis of antifungal drugs like Luliconazole. The general synthetic utility of chlorinated phenyl ethanols in antifungal drug development is well-established. For instance, the structurally similar (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol is a key intermediate for Luliconazole.[6]

The following workflow illustrates the generalized synthetic pathway where a dichlorophenylethanol derivative is utilized to produce a potent antifungal agent.

Caption: Generalized synthetic workflow for the utilization of this compound in the synthesis of azole-based antifungal agents.

Mechanism of Action of Target Antifungals

The antifungal drugs synthesized from intermediates like this compound often target the fungal cell membrane. A primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Caption: Mechanism of action of azole antifungals, inhibiting ergosterol biosynthesis.

Experimental Protocols

Synthesis of this compound from 3,4-Dichlorophenylacetic acid

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid or its ester.

-

Reaction: Reduction of 3,4-Dichlorophenylacetic acid.

-

Reagents:

-

3,4-Dichlorophenylacetic acid

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Borane-tetrahydrofuran complex (BH3-THF))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Aqueous workup solution (e.g., dilute HCl, water)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-Dichlorophenylacetic acid in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the reducing agent (e.g., a solution of BH3-THF or a suspension of LiAlH4) to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute acid solution at 0°C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection of a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Oven Program: A temperature gradient program, for example, starting at 50°C and ramping to 250°C.

-

Mass Spectrometry: Electron ionization (EI) mode, scanning a mass range of m/z 50-300. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the aromatic ring, and the methylene protons adjacent to the hydroxyl group. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Statements for this compound

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: PubChem[1]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid breathing vapors or dust.[7]

-

Avoid contact with skin and eyes.[7]

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly antifungal agents. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is crucial for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this compound, enabling further innovation in drug discovery and development.

References

- 1. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20070260090A1 - Highly Steroselective Synthesis of Sertraline - Google Patents [patents.google.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]

- 5. WO2003099761A1 - Process for the manufacture of sertraline - Google Patents [patents.google.com]

- 6. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]

- 7. datapdf.com [datapdf.com]

Spectroscopic Profile of 2-(3,4-Dichlorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(3,4-Dichlorophenyl)ethanol, a key intermediate in various chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis, offering detailed spectroscopic information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: this compound[1] Molecular Formula: C₈H₈Cl₂O[1][2] Molecular Weight: 191.05 g/mol [1][2] CAS Number: 35364-79-5[1][2]

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 | d | 1H | Ar-H (H2) |

| ~7.35 | d | 1H | Ar-H (H5) |

| ~7.10 | dd | 1H | Ar-H (H6) |

| ~3.85 | t | 2H | -CH₂-OH |

| ~2.80 | t | 2H | Ar-CH₂- |

| ~1.70 | s (broad) | 1H | -OH |

Predicted based on typical chemical shifts for substituted phenylethanols.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~139.5 | Ar-C (C1) |

| ~132.5 | Ar-C (C4) |

| ~131.0 | Ar-C (C3) |

| ~130.5 | Ar-C (C5) |

| ~129.0 | Ar-C (C6) |

| ~128.0 | Ar-C (C2) |

| ~62.0 | -CH₂-OH |

| ~38.0 | Ar-CH₂- |

Predicted based on typical chemical shifts for substituted phenylethanols.[3][4]

Table 3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (primary alcohol) |

| 880-800 | Strong | C-H bend (aromatic, out-of-plane) |

| 800-600 | Strong | C-Cl stretch |

Data sourced from Bio-Rad Laboratories, Inc. and Acros Organics, obtained on a Bruker Tensor 27 FT-IR instrument (Neat).[1]

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 190/192/194 | Moderate | [M]⁺ (Molecular ion with chlorine isotopes) |

| 159/161 | High | [M - CH₂OH]⁺ |

| 123 | Moderate | [C₇H₅Cl]⁺ |

| 89 | Low | [C₇H₅]⁺ |

Predicted based on typical fragmentation patterns of phenylethanols and the isotopic distribution of chlorine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 16 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Neat Sample):

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR).

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded salt plates in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from the solvent and any impurities.

-

Employ a temperature program to ensure good separation and peak shape (e.g., start at 50°C, ramp to 250°C).

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the EI source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

A mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

-

Visualizations

The following diagram illustrates the logical relationship between the spectroscopic data and the chemical structure of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

Navigating the Solubility of 2-(3,4-Dichlorophenyl)ethanol in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-(3,4-Dichlorophenyl)ethanol, a significant chemical intermediate in the synthesis of various compounds. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available information to predict its behavior in common organic solvents and provides detailed methodologies for experimental solubility determination.

Core Compound Overview

This compound, also known as 3,4-Dichlorophenethyl Alcohol, is an organic compound with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol .[1] Its structure features a polar ethanol group attached to a non-polar 3,4-dichlorophenyl ring. This amphiphilic nature governs its solubility across different solvent classes. At room temperature (20°C), it exists as a colorless to light yellow or light orange clear liquid.[2] The calculated XLogP3 value of 3.2 suggests a greater affinity for lipophilic environments over aqueous media.[1]

Predicted Solubility Profile

Due to a lack of publicly available quantitative solubility data, this guide provides a qualitative assessment based on the compound's physical state and chemical structure. As a liquid at standard conditions, this compound is expected to be miscible with a wide range of organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.

The primary factors influencing its solubility are:

-

Polarity: The presence of a hydroxyl (-OH) group allows for hydrogen bonding with polar protic solvents like alcohols. The dichlorophenyl group contributes to its solubility in non-polar and chlorinated solvents.

-

Physical State: As a liquid, the energetic barrier to dissolution is lower than for a solid, favoring miscibility with many organic liquids.

Based on these principles and data from structurally similar compounds, the following table summarizes the predicted solubility of this compound in various organic solvents.

| Solvent | Solvent Type | Predicted Solubility/Miscibility | Rationale |

| Methanol | Polar Protic | Miscible | The hydroxyl group of both the solute and solvent can form strong hydrogen bonds. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, strong hydrogen bonding interactions are expected. |

| Acetone | Polar Aprotic | Miscible | The polar carbonyl group of acetone can interact with the hydroxyl group of the solute. |

| Ethyl Acetate | Polar Aprotic | Miscible | The ester group provides sufficient polarity to interact with the solute. |

| Dichloromethane | Chlorinated | Miscible | "Like dissolves like" principle; the chlorinated nature of both solute and solvent favors miscibility. |

| Toluene | Non-polar | Miscible | The aromatic dichlorophenyl ring of the solute interacts favorably with the aromatic non-polar solvent. |

| Hexane | Non-polar | Likely Miscible, but potentially less so than with aromatic solvents | The non-polar alkyl chain will interact with the dichlorophenyl ring, though the polar hydroxyl group may reduce ideal miscibility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. A related compound's solubility is enhanced by DMSO.[3] |

Experimental Protocols for Solubility Determination

For precise quantification, experimental determination of solubility or miscibility is essential. The following is a generalized protocol for determining the miscibility of a liquid compound, such as this compound, in an organic solvent.

Objective: To qualitatively and quantitatively assess the miscibility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or test tubes with caps

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Qualitative Miscibility Assessment:

-

In a clear vial, add equal volumes of this compound and the test solvent (e.g., 1 mL of each).

-

Cap the vial and vortex for 1-2 minutes.

-

Allow the mixture to stand at a controlled temperature (e.g., 25°C) for at least 15 minutes.

-

Visually inspect the mixture for phase separation, cloudiness, or the presence of two distinct layers. A single, clear phase indicates miscibility.

-

-

Quantitative Analysis (if required for specific ratios):

-

Prepare several mixtures of this compound and the solvent in different, precisely measured volume or mass ratios in volumetric flasks.

-

After thorough mixing and temperature equilibration, analyze each mixture using a calibrated GC or HPLC method.

-

The presence of a single, sharp peak corresponding to the mixture confirms homogeneity. The concentration determined should match the prepared concentration.

-

The following diagram illustrates a general workflow for determining the miscibility of a liquid compound.

Conclusion

References

Navigating the Bioactive Landscape of 2-(3,4-Dichlorophenyl)ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(3,4-dichlorophenyl)ethanol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into various derivatives of this compound, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel pharmaceuticals.

Anticonvulsant Activity of Amide Derivatives

A notable class of this compound derivatives displaying significant biological activity is the amide series. These compounds have been investigated for their potential as anticonvulsant agents.

Quantitative Data on Anticonvulsant Activity

The anticonvulsant effects of a homologous series of DL-dichlorophenyl alcohol amides have been evaluated in pentetrazol-induced seizure models. The data indicates that the incorporation of chlorine atoms on the phenyl ring enhances the potency of these compounds.

| Compound ID | Structure | Anticonvulsant Activity | Reference |

| 1 | DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide | Significant activity in pentetrazol-induced seizures | [1] |

| 2 | DL-3-hydroxy-3-(3',4'-dichlorophenyl) pentanamide | Significant activity in pentetrazol-induced seizures | [1] |

| 3 | DL-4-hydroxy-4-(3',4'-dichlorophenyl) hexanamide | Significant activity in pentetrazol-induced seizures | [1] |

Note: Specific quantitative data such as ED50 values were not detailed in the available literature.

Experimental Protocol: Pentetrazol-Induced Seizure Model

The following is a generalized protocol for evaluating the anticonvulsant activity of test compounds in a pentetrazol-induced seizure model in mice, based on standard pharmacological procedures.

Objective: To assess the ability of a test compound to protect against seizures induced by pentetrazol (PTZ).

Materials:

-

Test compounds (e.g., DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide)

-

Pentetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Male Swiss albino mice (20-25 g)

-

Syringes and needles for intraperitoneal (i.p.) administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., phenobarbital), and test groups receiving different doses of the derivative.

-

Compound Administration: Administer the test compounds and the vehicle intraperitoneally. The positive control is also administered via the same route.

-

Induction of Seizures: After a specific pretreatment time (e.g., 30 or 60 minutes), administer PTZ solution intraperitoneally to all animals.

-

Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and observe for the onset of clonic convulsions and the time of death. The absence of clonic seizures for a defined observation period (e.g., 30 minutes) is considered as protection.

-

Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. The dose at which 50% of the animals are protected from seizures (ED50) can be determined using probit analysis.

Figure 1. Generalized workflow for anticonvulsant screening.

Cytotoxic Activity of Dichlorophenyl-Containing Derivatives

Various compounds containing a dichlorophenyl moiety have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. While not all are direct derivatives of this compound, they provide valuable structure-activity relationship (SAR) insights for the dichlorophenyl pharmacophore.

Quantitative Data on Cytotoxicity

Dichlorophenylacrylonitriles have demonstrated potent and selective growth inhibition of breast cancer cell lines.

| Compound ID | Structure | Cell Line | GI50 (µM) | Reference |

| 4 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 | [2] |

| 5 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 | [2] |

| 6 | (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | MCF-7 | 0.030 ± 0.014 | [2] |

| 7 | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | MDAMB468, T47D, ZR-75-1, SKBR3, BT474 | 0.01 - 0.206 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To determine the concentration at which a test compound inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Figure 2. Generalized workflow for the MTT cytotoxicity assay.

Antifungal Activity of Dichlorophenyl-Containing Azole Derivatives

The dichlorophenyl moiety is a key structural feature in many commercially successful antifungal agents. While not direct derivatives of this compound, azole compounds containing this group provide crucial insights into the design of new antifungal drugs. The primary mechanism of action for these azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The inhibition of CYP51 disrupts the fungal cell membrane integrity, leading to fungal cell death.

Figure 3. Simplified signaling pathway of azole antifungal agents.

Conclusion

The this compound framework and the broader class of dichlorophenyl-containing compounds represent a rich source of biologically active molecules with potential applications in treating a range of diseases, including epilepsy, cancer, and fungal infections. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on the synthesis and evaluation of a wider array of direct derivatives of this compound to fully explore the therapeutic potential of this chemical scaffold.

References

Potential Therapeutic Applications of Dichlorophenyl Ethanol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic applications, mechanisms of action, and relevant experimental data for compounds featuring the dichlorophenyl ethanol moiety. This structural motif is a key component in several classes of bioactive molecules, demonstrating significant utility in antifungal, antiseptic, and anticonvulsant applications.

Antifungal Applications: Azole Precursors

The 1-(2,4-dichlorophenyl)ethanol core is a cornerstone in the synthesis of numerous imidazole-based antifungal agents. These compounds are critical in treating superficial and systemic mycoses.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Derivatives of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, such as Miconazole, Econazole, and Sertaconazole, function by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] This inhibition leads to the accumulation of toxic sterol precursors and increases membrane permeability, ultimately resulting in fungistatic or, at higher concentrations, fungicidal activity. Sertaconazole, for example, exhibits fungistatic activity by inhibiting ergosterol synthesis and, at higher concentrations, fungicidal activity by binding directly to nonsterol lipids in the fungal cell wall, which increases permeability and leads to cell lysis.

Quantitative Data: In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various dichlorophenyl ethanol-derived antifungal agents against common fungal pathogens. Lower MIC values indicate greater potency.

Table 1: MIC of Sertaconazole Against Various Fungal Isolates

| Fungal Group | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |

| Dermatophytes | 456 | 0.06 - 1.0 | - | - | 0.06 - 1.0 | |

| Fluconazole-reduced Susceptibility Dermatophytes | 114 | 0.01 - 2.0 | 0.5 | 1.0 | 0.41 | [2] |

| Candida spp. | - | ≤0.1 - 4.0 | - | ≤0.1 - 4.0 | - | |

| Yeasts | - | 0.35 - 5.04 | - | - | - | [3] |

Table 2: Comparative MIC of Econazole and Miconazole Against Candida Isolates

| Antifungal Agent | MIC Range (µg/mL) | IC₅₀ (µmol/L) for C. albicans | Reference |

| Econazole | 0.016 - 16 | 29.90 | [4][5] |

| Miconazole | 0.016 - 16 | 19.72 | [4][5] |

Antiseptic Applications: 2,4-Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol is a mild antiseptic widely used as an active ingredient in over-the-counter throat lozenges for the relief of sore throat.[6]

Mechanism of Action

The precise antiseptic mechanism is not fully elucidated but is believed to involve the denaturation of external proteins and the disruption of microbial tertiary protein structures.[7] Additionally, 2,4-dichlorobenzyl alcohol exhibits a local anesthetic effect, which is thought to be due to a blockade of sodium channels, contributing to pain relief associated with sore throats.[7]

Quantitative Data: In Vitro Virucidal Activity

Lozenges containing 2,4-dichlorobenzyl alcohol (DCBA) in combination with amylmetacresol (AMC) have demonstrated virucidal effects against several enveloped respiratory viruses.

Table 3: Virucidal Efficacy of AMC/DCBA Lozenges

| Virus | Effect | Quantitative Finding | Reference |

| Respiratory Syncytial Virus (RSV) | Deactivation | Potent virucidal effect observed | [6][8] |

| SARS-CoV | Deactivation | Potent virucidal effect observed | [6][8] |

| Influenza A Virus | Titer Reduction | 85% reduction in viral titer during lozenge dissolution time | [9] |

| Human Coronavirus (hCoV OC43) | Titer Reduction | 91% reduction in viral titer during lozenge dissolution time | [9] |

| Parainfluenza Virus Type 3 | Titer Reduction | Significant reduction in viral titre observed after 1 min | |

| Cytomegalovirus | Titer Reduction | Significant reduction in viral titre observed after 1 min |

Anticonvulsant Applications: Dichlorophenyl Alcohol Amides

A series of DL-dichlorophenyl alcohol amides has been synthesized and evaluated for anticonvulsant properties, showing promise in preclinical models.

Preclinical Efficacy

The compounds DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide, DL-3-hydroxy-3-(3',4'-dichlorophenyl) pentanamide, and DL-4-hydroxy-4-(3',4'-dichlorophenyl) hexanamide exhibited significant anticonvulsant activity in a pentylenetetrazol (PTZ)-induced seizure model. The incorporation of chlorine atoms into the phenyl ring was noted to increase the potency of these compounds. While specific ED₅₀ values are not detailed in the available literature, the activity of DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide was reported to be only slightly lower than the reference drug, phenobarbital.

Mechanism of Action

The precise mechanism of action for these compounds has not been fully elucidated. However, related p-chlorophenyl alcohol amides have been suggested to act as potential GABA-B receptor antagonists, as their anticonvulsant effects were antagonized by the GABA-B agonist DL-baclofen. Further investigation is required to determine if the dichlorophenyl derivatives share this mechanism.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of dichlorophenyl ethanol compounds.

Synthesis of 1-(2',4'-dichlorophenyl)-2-(N-imidazolyl)-ethanol

This protocol describes a common method for synthesizing a key precursor for azole antifungals.

-

Preparation of Sodium Imidazolide: Add 30 g of sodium to a solution of 88.5 g of imidazole in 600 mL of methanol. Evaporate the solvent.

-

Dissolution: Dissolve the resulting residue in 300 mL of dimethylformamide (DMF) and heat the solution to 115-120°C.

-

Alkylation: To the heated solution, add a solution of 225 g of 1-(2',4'-dichlorophenyl)-2-chloro-ethanol in 400 mL of DMF dropwise with stirring. Maintain the temperature at 115-120°C for 20 minutes.

-

Precipitation: Cool the mixture to 40°C and add 2500 mL of iced water under vigorous stirring to precipitate the product.

-

Isolation and Purification: After approximately two hours, decant the supernatant, add another 2500 mL of water, and filter the mixture after standing. Dry the collected precipitate and recrystallize from toluene to yield the final product. A similar protocol involves using sodium hydroxide as the base and PEG600 as a catalyst in DMF.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and is used to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a standardized suspension of fungal conidia or yeast cells from a fresh culture.

-

Drug Dilution: Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium within a 96-well microtiter plate.[4]

-

Inoculation: Add the standardized fungal suspension to each well of the microtiter plate. Include a drug-free well as a positive growth control.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours for yeasts, 4-10 days for dermatophytes).[2]

-

MIC Determination: Visually or spectrophotometrically determine the MIC as the lowest concentration of the antifungal drug that causes a significant inhibition of growth (e.g., ≥50% or ≥80%) compared to the positive control.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs.

-

Animal Preparation: Use male mice (e.g., C57BL/6 or CD1 strain) and measure their body weight.[1] Allow animals to habituate in an observation chamber for at least 3 minutes.[1]

-

Test Compound Administration: Administer the dichlorophenyl ethanol amide compound or vehicle control intraperitoneally (i.p.) at a predetermined time before PTZ challenge.

-

PTZ Preparation: Prepare a fresh solution of Pentylenetetrazole (PTZ) in sterile 0.9% saline (e.g., 2 mg/mL).[1]

-

Seizure Induction: Inject a convulsive dose of PTZ (e.g., 30-85 mg/kg, i.p., dose is strain-dependent) into the lower abdominal quadrant.

-

Observation: Immediately after PTZ injection, observe the animal continuously for 30 minutes.[1]

-

Scoring & Endpoints: Score the seizure severity using a standardized scale (e.g., Racine scale). Key endpoints include the latency to the first seizure event (e.g., myoclonic twitch, whole-body clonus) and protection from generalized tonic-clonic seizures or death.

References

- 1. Synthesis of DL-hydroxybenzenamides as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 5. Anticonvulsant activity of 3,4-dicarboxyphenylglycines in DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The anticonvulsant action of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical identifiers and physicochemical properties of 2-(3,4-Dichlorophenyl)ethanol. The information presented is intended to support research and development activities where this compound may be of interest.

Chemical Identity and Structure

This compound is an aromatic alcohol characterized by a dichlorinated phenyl ring attached to an ethanol group. Its chemical structure and key identifiers are fundamental for its accurate documentation and use in experimental settings.

| Identifier Type | Value | Source |

| InChIKey | GITOMJDYNUMCOV-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=C(C=C1CCO)Cl)Cl | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 35364-79-5 | PubChem[1], Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₈Cl₂O | PubChem[1], Santa Cruz Biotechnology[2] |

digraph "2-(3,4-Dichlorophenyl)ethanol_Identifiers" { graph [fontname="Arial", fontsize=12, label="Figure 1: Key Chemical Identifiers", labelloc=b, labeljust=c, rankdir=TB]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368"];Compound [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; InChIKey [label="InChIKey\nGITOMJDYNUMCOV-UHFFFAOYSA-N", fillcolor="#FFFFFF", fontcolor="#202124"]; SMILES [label="SMILES\nC1=CC(=C(C=C1CCO)Cl)Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; CAS [label="CAS Number\n35364-79-5", fillcolor="#FFFFFF", fontcolor="#202124"];

Compound -> InChIKey [color="#4285F4"]; Compound -> SMILES [color="#EA4335"]; Compound -> CAS [color="#FBBC05"]; }

Caption: Key chemical identifiers for this compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Weight | 191.05 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| XLogP3 | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 189.9952203 Da | PubChem[1] |

| Monoisotopic Mass | 189.9952203 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis, Experimental Protocols, and Biological Activity

Currently, there is limited publicly available information regarding detailed experimental protocols, specific signaling pathways, or a defined mechanism of action for this compound. The scientific literature and chemical databases do not provide extensive details on its biological activities or applications in drug development.

It is important to distinguish this compound from the structurally similar compound, (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol. The latter is a known chiral intermediate in the synthesis of antifungal agents like luliconazole.[3][4] While both are chlorinated phenyl-ethanol derivatives, their distinct structures imply different chemical and biological properties.

For research purposes, this compound is available from various chemical suppliers and is intended for research use only.[2] Researchers investigating this compound would need to develop and validate their own experimental protocols based on its physicochemical properties and research objectives.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements[1]:

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation

-

Harmful if inhaled

-

May cause respiratory irritation

Appropriate personal protective equipment and safety precautions should be used when handling this compound.

References

An In-depth Technical Guide to 2-(3,4-Dichlorophenyl)ethanol and its Structural Analogs: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4-dichlorophenyl)ethanol and its structural analogs, focusing on their synthesis, physicochemical properties, and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neurology and mycology.

Core Compound: this compound

This compound is a halogenated aromatic alcohol. Its structure consists of a phenylethanol backbone with two chlorine atoms substituted at the 3 and 4 positions of the phenyl ring.

Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₈H₈Cl₂O |

| Molecular Weight | 191.05 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 189.9952203 Da |

| Monoisotopic Mass | 189.9952203 Da |

| Topological Polar Surface Area | 20.2 Ų |

| Heavy Atom Count | 11 |

| CAS Number | 35364-79-5 |

Structural Analogs and Their Properties

The biological activity of this compound can be modulated by structural modifications. These modifications primarily involve altering the substitution pattern on the phenyl ring and modifying the ethanol side chain. This section explores key structural analogs and their associated properties.

Isomeric Analogs: The Case of 2,4-Dichlorophenyl Substitution

A significant body of research has focused on the 2,4-dichloro isomer, particularly (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which is a key chiral intermediate in the synthesis of antifungal agents like luliconazole.[2][3][4]

Physicochemical Properties of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol [5][6]

| Property | Value |

| Molecular Formula | C₈H₇Cl₃O |

| Molecular Weight | 225.5 g/mol |

| Melting Point | 62 °C |

| Boiling Point | 323.3±37.0 °C (Predicted) |

| Density | 1.447±0.06 g/cm³ (Predicted) |

| pKa | 12.45±0.20 (Predicted) |

| CAS Number | 126534-31-4 |

Halogenated Phenylethanolamine Analogs

Halogenated phenylethanolamines represent a class of structural analogs with significant biological activities, particularly as modulators of adrenergic receptors. Studies on these compounds have revealed structure-activity relationships related to the position of halogen substituents on the phenyl ring. For instance, 2,5-dihalogenated phenylethanolamines have been shown to block beta-receptors at lower concentrations than their 2,4-dihalogenated counterparts. Conversely, compounds with a 3,4-dihalogen substitution pattern exhibit the weakest beta-adrenolytic effects at the intestine.[7]

Biological Activities and Structure-Activity Relationships (SAR)

Structural analogs of this compound have shown promise in two primary therapeutic areas: as monoamine transporter inhibitors and as antifungal agents.

Monoamine Transporter Inhibition

The dichlorophenyl scaffold is a feature in some potent monoamine transporter inhibitors. These compounds can modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft by blocking their reuptake via their respective transporters (DAT, NET, and SERT).

The structure-activity relationship (SAR) for this class of compounds reveals that:

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for both potency and selectivity. Dichloro-substitution, as seen in the core compound, is a common feature in many potent DAT inhibitors.[8][9]

-

Modifications to the Side Chain: Alterations to the ethanolamine side chain can significantly impact activity. For example, the presence of a nitrogen atom is not an absolute requirement for DAT inhibition.[8]

Antifungal Activity

Certain dichlorophenyl-containing compounds have demonstrated significant antifungal activity. The mechanism of action for many of these, particularly the azole derivatives, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[10][11]

The SAR for antifungal activity indicates that:

-

Dichlorophenyl Moiety: The 2,4-dichlorophenyl group is a common feature in several potent antifungal agents.[10][12]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as imidazole and triazole, is a key structural feature for many antifungal compounds.[10][12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

Monoamine Transporter Binding Assay

This protocol describes an in vitro radioligand binding assay to determine the affinity of test compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligands:

-

For DAT: [³H]WIN 35,428 (1-2 nM final concentration).

-

For NET: [³H]Nisoxetine (0.5-1 nM final concentration).

-

For SERT: [³H]Citalopram (1-2 nM final concentration).

-

-

Non-specific Binding Compounds:

-

For DAT: 10 µM Benztropine or 10 µM GBR 12909.

-

For NET: 1 µM Desipramine.

-

For SERT: 10 µM Fluoxetine.

-

-

Membrane Preparations: Cell membranes expressing the target transporter.

-

96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and a liquid scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration and dilute to a final concentration of 20-50 µg of protein per well.[7]

-

Assay Setup: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 100 µM) in the assay buffer.[7]

-

In a 96-well microplate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[7]

-

Non-specific Binding: 50 µL of the non-specific binding compound solution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[7]

-

Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[7]

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes.[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three to four times with 3-4 mL of ice-cold assay buffer.[7]

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter after at least 4 hours in the dark.[7]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value using non-linear regression analysis.[7]

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against various fungal strains. This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungal Strains: e.g., Candida albicans, Aspergillus fumigatus.

-

Growth Media: Sabouraud Dextrose Broth (for inoculum preparation), RPMI-1640 medium (for the assay).

-

Antifungal Compounds: Test compounds and a reference antifungal (e.g., Fluconazole).

-

Sterile 96-well flat-bottom microplates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Inoculum Preparation: Culture the fungal strain in Sabouraud Dextrose Broth overnight. Adjust the fungal suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum size of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.[14][15]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the reference antifungal in the 96-well plates to a final volume of 100 µL per well.[15]

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.[16]

-

Incubation: Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[16][17]

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 450 nm if a pH indicator is used).[17]

Visualizations

Experimental Workflow: Monoamine Transporter Binding Assay

Workflow for Monoamine Transporter Binding Assay.

Signaling Pathway: Monoamine Transporter Inhibition

Mechanism of Monoamine Transporter Inhibition.

Logical Relationship: Structure-Activity Relationship (SAR)

Structure-Activity Relationship Logic.

References

- 1. This compound | C8H8Cl2O | CID 244558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 126534-31-4 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL | 126534-31-4 [chemicalbook.com]

- 6. (S)-2-CHLORO-1-(2,4-DICHLOROPHENYL)ETHANOL CAS#: 126534-31-4 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00461F [pubs.rsc.org]

- 12. Antifungal agents. 7. Dichlorophenylpyrrylimidazolylmethane derivatives: synthesis and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

A Technical Guide to the Discovery and Synthesis of Novel Dichlorophenyl Ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel dichlorophenyl ethanol derivatives. The dichlorophenyl moiety is a key pharmacophore in a range of biologically active compounds, lending favorable pharmacokinetic and pharmacodynamic properties. This document details the synthetic routes, with a focus on both chemical and biocatalytic methods, and explores the primary mechanisms of action, particularly their role as antifungal agents. Quantitative biological data, detailed experimental protocols, and visual representations of key pathways and workflows are provided to support researchers in this field.

Introduction to Dichlorophenyl Ethanol Derivatives

Dichlorophenyl ethanol derivatives are a class of chemical compounds characterized by a dichlorinated phenyl ring attached to an ethanol backbone. The position of the chlorine atoms on the phenyl ring significantly influences the molecule's steric and electronic properties, thereby affecting its biological activity. These compounds have garnered considerable interest in medicinal chemistry, primarily as intermediates in the synthesis of antifungal agents, but also for their potential in other therapeutic areas such as anticonvulsants.

The most well-studied application of these derivatives is as precursors to azole antifungals. Chiral dichlorophenyl ethanols are crucial building blocks for drugs like luliconazole, miconazole, and econazole.[1][2] These drugs function by inhibiting a key enzyme in the fungal cell membrane biosynthesis pathway, leading to fungal cell death.

Synthesis of Dichlorophenyl Ethanol Derivatives

The synthesis of dichlorophenyl ethanol derivatives can be broadly categorized into chemical and biocatalytic methods. The choice of method often depends on the desired stereochemistry, yield, and scalability.

Chemical Synthesis

Chemical synthesis routes often involve the reduction of a corresponding dichlorophenyl ketone precursor. Asymmetric reduction methods are employed to obtain specific enantiomers, which are often crucial for biological activity.

Example: Asymmetric Reduction of 2,2',4'-trichloroacetophenone

A common precursor for many antifungal agents is (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. An industrialized production method involves the chiral reduction of 2,2',4'-trichloroacetophenone using a borane complex and a chiral catalyst, such as (S)-(-)-α,α-diphenylprolinol.[1] This method achieves high chemical and optical purity ( >99%) and yields of up to 93.2%.[1]

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to chemical synthesis. Enzymes such as ketoreductases and alcohol dehydrogenases are employed to catalyze the stereoselective reduction of prochiral ketones.

Example: Enzymatic Reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

Ketoreductases from various microorganisms, including Scheffersomyces stipitis and Lactobacillus kefiri, have been successfully used for the synthesis of chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol.[3][4][5] These enzymatic methods can achieve high substrate concentrations (up to 600 g/L), excellent enantiomeric excess (>99.5% ee), and high yields.[5]

Quantitative Biological Data

The biological activity of dichlorophenyl ethanol derivatives is typically quantified using metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial agents and half-maximal inhibitory concentration (IC50) for enzyme inhibitors.

| Compound | Target Organism/Enzyme | Biological Activity | Reference |

| Miconazole | Candida albicans | MIC: 1-10 µg/mL | [6] |

| Ketoconazole | Candida albicans | MIC: 0.015-4 µg/mL | [6] |

| Luliconazole | Trichophyton rubrum | MIC: 0.002-0.004 µg/mL | [7] |

| DL-2-hydroxy-2-(3',4'-dichlorophenyl) butyramide | Pentetrazol-induced seizures (mice) | Significant anticonvulsant activity | [8] |

| DL-3-hydroxy-3-(3',4'-dichlorophenyl) pentanamide | Pentetrazol-induced seizures (mice) | Significant anticonvulsant activity | [8] |

| DL-4-hydroxy-4-(3',4'-dichlorophenyl) hexanamide | Pentetrazol-induced seizures (mice) | Significant anticonvulsant activity | [8] |

Experimental Protocols

Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol via Asymmetric Transfer Hydrogenation

Materials:

-

2,2',4'-trichloroacetophenone

-

Borane dimethyl sulfide complex

-

(S)-(-)-α,α-diphenylprolinol

-

Methyl tert-butyl ether (MTBE)

-

n-Hexane

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a dried reaction vessel under a nitrogen atmosphere, add methyl tert-butyl ether and (S)-(-)-α,α-diphenylprolinol.

-

Cool the mixture to 10-35 °C and add the borane dimethyl sulfide complex. Stir at room temperature for 30-60 minutes.

-

Under nitrogen protection, add a solution of 2,2',4'-trichloroacetophenone in MTBE dropwise to the reaction mixture, maintaining the temperature at 25-35 °C.

-

After the addition is complete, continue stirring for the time required for the reaction to complete (monitor by TLC or HPLC).

-

Quench the reaction by the slow addition of aqueous HCl.

-

Separate the organic layer and extract the aqueous layer with MTBE.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from n-hexane to yield (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol as a white solid.[1]

Biocatalytic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

Materials:

-

Recombinant E. coli expressing a ketoreductase from Lactobacillus kefiri (whole cells)

-

2-chloro-1-(2,4-dichlorophenyl)ethanone

-

Isopropanol

-

Tris-HCl buffer (pH 8.0)

-

NADP+

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, isopropanol (as a co-solvent and reducing agent), NADP+ (as a cofactor), and the recombinant E. coli cells.

-

Add the substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, to the reaction mixture. Substrate concentrations can be as high as 600 g/L.[5]

-

Incubate the reaction at 35 °C with shaking (e.g., 220 rpm) for approximately 22-24 hours, or until the reaction is complete (monitor by HPLC).[5]

-

After the reaction, remove the excess isopropanol and by-product acetone by evaporation.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the product, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.[5]

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Dichlorophenyl ethanol derivative (test compound)

-

Fungal strain (e.g., Candida albicans)

-

RPMI-1640 medium

-

96-well microtiter plate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI-1640 medium.

-

Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

-

Incubate the plate at 35 °C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the test compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[4][9]

Signaling Pathways and Experimental Workflows

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for many dichlorophenyl ethanol derivatives, particularly the azole class, is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by dichlorophenyl ethanol derivatives.

Workflow for the Discovery and Development of Novel Antifungal Agents

The discovery and development of new antifungal agents is a multi-step process that begins with target identification and validation, followed by lead discovery, optimization, and preclinical and clinical development.

Caption: A generalized workflow for the discovery and development of novel antifungal drugs.

Conclusion

Dichlorophenyl ethanol derivatives represent a versatile and valuable scaffold in medicinal chemistry. Their established role as precursors to potent antifungal agents highlights their significance in drug discovery. The availability of both robust chemical and efficient biocatalytic synthetic routes provides flexibility in their preparation. Future research in this area may focus on the discovery of novel derivatives with expanded biological activities, improved pharmacokinetic profiles, and efficacy against drug-resistant pathogens. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

- 1. CN106008166A - Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 2-(3,4-Dichlorophenyl)ethanol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(3,4-dichlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary starting materials, provides established experimental protocols, and presents quantitative data to assist researchers in selecting and implementing the most suitable synthetic strategy.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis can be approached through several distinct chemical pathways, each with its own set of advantages and considerations regarding starting material availability, cost, yield, and scalability. The principal synthetic strategies involve the reduction of a corresponding carbonyl compound (either a carboxylic acid or a ketone) or the formation of a new carbon-carbon bond via a Grignard reaction. This guide will explore these methods in detail.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be primarily achieved through three main routes, each originating from a different commercially available starting material.

Table 1: Overview of Synthetic Pathways

| Pathway Number | Synthetic Approach | Key Starting Material(s) | Key Intermediate(s) |

| 1 | Reduction of a Carboxylic Acid | 3,4-Dichlorophenylacetic acid | None |

| 2 | Reduction of a Ketone | 1,2-Dichlorobenzene | 3',4'-Dichloroacetophenone |

| 3 | Grignard Reaction | 3,4-Dichlorotoluene | 3,4-Dichlorobenzyl bromide |

Pathway 1: Reduction of 3,4-Dichlorophenylacetic Acid

This is a direct, one-step approach to the target molecule. The carboxylic acid functional group of 3,4-dichlorophenylacetic acid is reduced to a primary alcohol.

Logical Workflow for Pathway 1

Caption: Reduction of 3,4-Dichlorophenylacetic acid.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Materials:

-

3,4-Dichlorophenylacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Water

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).